Vitronectin (367-378)

Description

BenchChem offers high-quality Vitronectin (367-378) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vitronectin (367-378) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

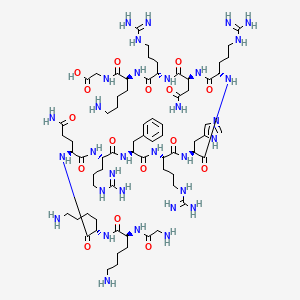

Molecular Formula |

C70H122N32O16 |

|---|---|

Molecular Weight |

1667.9 g/mol |

IUPAC Name |

2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[(2-aminoacetyl)amino]hexanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetic acid |

InChI |

InChI=1S/C70H122N32O16/c71-25-7-4-16-41(56(108)90-37-55(106)107)93-59(111)44(19-10-28-86-67(77)78)98-66(118)51(34-53(76)104)102-62(114)47(22-13-31-89-70(83)84)97-65(117)50(33-40-36-85-38-91-40)101-61(113)46(21-12-30-88-69(81)82)96-64(116)49(32-39-14-2-1-3-15-39)100-60(112)45(20-11-29-87-68(79)80)95-63(115)48(23-24-52(75)103)99-58(110)43(18-6-9-27-73)94-57(109)42(17-5-8-26-72)92-54(105)35-74/h1-3,14-15,36,38,41-51H,4-13,16-35,37,71-74H2,(H2,75,103)(H2,76,104)(H,85,91)(H,90,108)(H,92,105)(H,93,111)(H,94,109)(H,95,115)(H,96,116)(H,97,117)(H,98,118)(H,99,110)(H,100,112)(H,101,113)(H,102,114)(H,106,107)(H4,77,78,86)(H4,79,80,87)(H4,81,82,88)(H4,83,84,89)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-/m0/s1 |

InChI Key |

SAXSNZNBEWVSJE-LFOOZZFTSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CN |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Vitronectin (367-378): A Key Player in Cellular Dynamics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The vitronectin-derived peptide, encompassing amino acid residues 367-378, is a crucial component of the larger vitronectin glycoprotein (B1211001), a key player in a multitude of physiological and pathological processes. This peptide, with the sequence GKKQRFRHRNRKG, is situated within the heparin-binding domain of vitronectin and has garnered significant interest for its role in cell adhesion, signaling, and the maintenance of pluripotent stem cells. This technical guide provides a comprehensive overview of the discovery, characterization, and functional significance of vitronectin (367-378), offering valuable insights for researchers in cell biology and drug development.

Discovery and Core Attributes

The vitronectin (367-378) peptide was identified as a functional heparin-binding fragment of the multifunctional glycoprotein vitronectin.[1] Vitronectin itself is known for its involvement in processes such as cell growth, angiogenesis, and metastasis.[2] The 367-378 fragment, in particular, has been shown to be a critical mediator of cellular interactions with the extracellular matrix.

One of the defining characteristics of this peptide is its high density of basic amino acid residues, which underpins its ability to interact with negatively charged molecules like heparin and cell surface proteoglycans. This interaction is pivotal for its biological activities, including promoting the adhesion and undifferentiated proliferation of human pluripotent stem cells.

Quantitative Analysis of Molecular Interactions

While specific quantitative binding data for the isolated vitronectin (367-378) peptide is not extensively available in publicly accessible literature, the interactions of the broader heparin-binding domain and full-length vitronectin have been characterized. This data provides a foundational understanding of the peptide's potential binding affinities.

| Interaction | Binding Partner(s) | Reported Affinity (Kd) | Key Findings |

| Vitronectin - Heparin | Heparin | Not explicitly quantified for the 367-378 peptide. Full-length vitronectin exhibits complex binding kinetics.[3] | The heparin-binding domain is crucial for vitronectin's biological activity.[4] The interaction is influenced by the conformational state and multimerization of vitronectin.[5][6] |

| Vitronectin (367-378) - Integrin | αvβ5 Integrin | Not explicitly quantified. | Binding is atypical for integrins as it is divalent cation-independent and targets the basic amino acid sequence of the peptide.[7] |

| Heparin-Binding Domain - Integrin | β3 Integrin Subunit | Not explicitly quantified. | This interaction is sufficient to mediate positive effects on IGF-I signaling.[8][9] |

Experimental Protocols

Detailed experimental protocols for the specific characterization of the vitronectin (367-378) peptide are often proprietary or described within broader experimental contexts. However, based on established methodologies for similar peptides and the full-length protein, the following outlines can be adapted by researchers.

Heparin-Binding Affinity Assessment (Surface Plasmon Resonance - SPR)

This protocol provides a framework for quantifying the interaction between vitronectin (367-378) and heparin.

Objective: To determine the binding kinetics and affinity (Kd) of vitronectin (367-378) for heparin.

Materials:

-

Biotinylated heparin

-

Streptavidin-coated SPR sensor chip

-

SPR instrument (e.g., Biacore)

-

Vitronectin (367-378) peptide

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., high salt buffer)

Methodology:

-

Surface Preparation: Immobilize biotinylated heparin onto the streptavidin-coated sensor chip.

-

Analyte Preparation: Prepare a series of dilutions of the vitronectin (367-378) peptide in running buffer.

-

Binding Analysis: Inject the peptide solutions over the heparin-functionalized surface at a constant flow rate. Monitor the change in response units (RU) over time to generate sensorgrams.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

-

Regeneration: After each peptide injection, regenerate the sensor surface using the appropriate regeneration solution to remove bound peptide.

Cell Adhesion Assay

This protocol outlines a method to assess the ability of vitronectin (367-378) to mediate cell adhesion, particularly through αvβ5 integrin.

Objective: To quantify the adhesion of cells expressing αvβ5 integrin to surfaces coated with vitronectin (367-378).

Materials:

-

96-well tissue culture plates

-

Vitronectin (367-378) peptide

-

Cells expressing αvβ5 integrin (e.g., specific cancer cell lines or transfected cell lines)

-

Blocking buffer (e.g., BSA in PBS)

-

Cell staining reagent (e.g., crystal violet)

-

Plate reader

Methodology:

-

Plate Coating: Coat the wells of a 96-well plate with varying concentrations of the vitronectin (367-378) peptide. Incubate to allow for adsorption.

-

Blocking: Wash the wells and block any remaining non-specific binding sites with a blocking buffer.

-

Cell Seeding: Seed the cells into the coated wells and incubate for a defined period to allow for adhesion.

-

Washing: Gently wash the wells to remove non-adherent cells.

-

Quantification: Stain the remaining adherent cells with crystal violet. After washing and solubilizing the dye, measure the absorbance at a specific wavelength using a plate reader. The absorbance is proportional to the number of adherent cells.

Western Blot for Signaling Protein Phosphorylation

This protocol details the investigation of the signaling pathways activated by vitronectin (367-378), focusing on the phosphorylation of FAK and ERK.

Objective: To detect the phosphorylation of Focal Adhesion Kinase (FAK) and Extracellular signal-Regulated Kinase (ERK) in response to vitronectin (367-378) stimulation.

Materials:

-

Cells responsive to vitronectin signaling

-

Vitronectin (367-378) peptide

-

Cell lysis buffer

-

Primary antibodies (anti-phospho-FAK, anti-total-FAK, anti-phospho-ERK, anti-total-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment

Methodology:

-

Cell Stimulation: Culture cells to the desired confluency and then serum-starve them to reduce basal signaling. Stimulate the cells with the vitronectin (367-378) peptide for various time points.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then probe with primary antibodies against the phosphorylated and total forms of FAK and ERK.

-

Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of FAK and ERK phosphorylation.

Signaling Pathways and Logical Relationships

The heparin-binding domain of vitronectin, which includes the 367-378 sequence, is implicated in crucial signaling events that regulate cell behavior. One key pathway involves the enhancement of growth factor signaling, such as that of Insulin-like Growth Factor I (IGF-I).

References

- 1. The heparin binding domain of S-protein/vitronectin binds to complement components C7, C8, and C9 and perforin from cytolytic T-cells and inhibits their lytic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Heparin binding domain in vitronectin is required for oligomerization and thus enhances integrin mediated cell adhesion and spreading - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. repository.lsu.edu [repository.lsu.edu]

- 6. New insights into heparin binding to vitronectin: studies with monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel integrin specificity exemplified by binding of the alpha v beta 5 integrin to the basic domain of the HIV Tat protein and vitronectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The heparin binding domain of vitronectin is the region that is required to enhance insulin-like growth factor-I signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

The Heparin-Binding Domain of Vitronectin: A Technical Guide to Its Core Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Vitronectin and its Heparin-Binding Domain (HBD)

Vitronectin is a 75 kDa glycoprotein (B1211001) composed of several functional domains: an N-terminal Somatomedin B (SMB) domain, a central RGD (Arg-Gly-Asp) sequence for integrin binding, and a C-terminal region containing the principal heparin-binding domain (HBD).[1][2] The HBD is located within the C-terminal portion of the molecule, approximately spanning amino acid residues 341-380.[3][4] This region is rich in basic residues, which are crucial for its interaction with negatively charged molecules like heparin.[3]

In circulation, vitronectin exists predominantly as a monomer with its HBD in a "closed" or cryptic conformation.[2][5] Upon interaction with certain ligands, adsorption to surfaces, or other conformational triggers, the molecule unfolds, exposing the HBD.[5][6] This exposure is a critical step for many of its biological functions, including its ability to self-associate into multimers.[5][7]

Core Functions of the Vitronectin HBD

Interaction with Heparin and Glycosaminoglycans (GAGs)

The primary and most well-defined function of the HBD is its ability to bind heparin and other sulfated GAGs, such as heparan sulfate (B86663). This interaction is electrostatically driven, occurring between the positively charged basic residues of the HBD and the negatively charged sulfate and carboxyl groups of the GAGs. The binding of heparin to vitronectin can induce conformational changes in the protein, further exposing the HBD and promoting its functions.[6]

Role in Vitronectin Oligomerization

The HBD is essential for the oligomerization of vitronectin.[1][8] Upon its exposure, the HBD can mediate the self-association of vitronectin monomers into larger, multimeric complexes.[5] This oligomerization is a key determinant of vitronectin's enhanced biological activity, particularly in promoting cell adhesion and spreading.[1][8] Multimeric vitronectin, typically found in the extracellular matrix, is more effective at clustering integrins and initiating downstream signaling events compared to its monomeric form found in plasma.[8]

Modulation of Plasminogen Activator Inhibitor-1 (PAI-1) Activity

Enhancement of Cell Adhesion, Spreading, and Migration

While the RGD sequence of vitronectin is the primary site for integrin binding, the HBD significantly contributes to and enhances integrin-mediated cell adhesion and spreading.[8] The HBD can interact with cell surface proteoglycans, such as syndecans, which act as co-receptors with integrins to strengthen cell attachment.[12] The oligomerization of vitronectin, driven by the HBD, further amplifies this effect by presenting a multivalent surface for receptor binding.[1][8]

Crosstalk with Growth Factor Signaling

The vitronectin HBD is implicated in modulating growth factor signaling pathways. It has been shown to be necessary and sufficient for enhancing insulin-like growth factor-I (IGF-I) signaling.[13][14] This occurs through the binding of the HBD to the αVβ3 integrin, leading to increased phosphorylation of the β3 subunit and subsequent activation of downstream mediators like MAPK.[13][14] This crosstalk between vitronectin and growth factor receptors highlights the HBD's role in integrating signals from the extracellular matrix with intracellular signaling cascades that control cell proliferation and migration. Vitronectin has also been shown to form complexes with other growth factors, such as hepatocyte growth factor (HGF), to create potent signaling moieties.[15][16]

Quantitative Data Summary

The binding interactions of the vitronectin HBD are characterized by specific affinities. The following table summarizes key quantitative data from the literature.

| Interacting Molecules | Method | Dissociation Constant (Kd) | Reference |

| Vitronectin & PAI-1 | - | ~0.1–1 nM | [10] |

| Vitronectin & PAI-1 | Competition Assay | ~20 nM | [9] |

| Vitronectin & Lys-plasminogen | Binding Assay | ~85-100 nM | [9] |

| Vitronectin & Glu-plasminogen | Binding Assay | ~1 µM | [9] |

Note: Binding affinities can vary depending on the experimental conditions, such as the conformational state of vitronectin (monomeric vs. multimeric) and the specific techniques used.

Key Experimental Protocols

Protocol: Vitronectin Cell Adhesion Assay

This protocol provides a method to quantitatively measure cell adhesion to vitronectin-coated surfaces.[17][18][19]

Materials:

-

Sterile 96-well tissue culture plates (non-tissue culture-treated for vitronectin coating)[20]

-

Human Vitronectin

-

Phosphate-Buffered Saline (PBS)

-

Bovine Serum Albumin (BSA)

-

Cell culture medium

-

Cells of interest (e.g., endothelial cells, fibroblasts)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability stain

-

DMSO

Methodology:

-

Plate Coating:

-

Dilute vitronectin to a working concentration (e.g., 1-10 µg/mL) in sterile PBS.

-

Add 100 µL of the diluted vitronectin solution to each well of a 96-well plate.

-

As a negative control, coat wells with a solution of 1% BSA in PBS.

-

Incubate the plate for at least 2 hours at 37°C or overnight at 4°C.[19]

-

Aspirate the coating solution and wash the wells three times with sterile PBS. Block non-specific binding by incubating with 1% BSA in PBS for 1 hour at 37°C.

-

-

Cell Seeding:

-

Washing and Quantification:

-

Gently wash the wells twice with warm PBS to remove non-adherent cells.[17]

-

Quantify the number of attached cells. For MTT assay:

-

Add MTT solution (e.g., 10% of a 5 mg/mL stock in serum-free medium) to each well and incubate for 2-4 hours at 37°C.[17]

-

Remove the MTT solution and add 200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[17]

-

Measure the absorbance at a wavelength of 570-600 nm using a microplate reader.[17]

-

-

Protocol: Solid-Phase Binding Assay (ELISA-based)

Materials:

-

High-binding 96-well ELISA plates

-

Human Vitronectin

-

Blocking buffer (e.g., 3% BSA in PBS)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Substrate for HRP (e.g., TMB)

-

Stop solution (e.g., 2N H2SO4)

Methodology:

-

Plate Coating:

-

Coat wells of a high-binding 96-well plate with vitronectin (e.g., 1-5 µg/mL in PBS) overnight at 4°C.

-

-

Blocking:

-

Wash the wells with wash buffer.

-

Block non-specific sites by adding blocking buffer and incubating for 1-2 hours at room temperature.

-

-

Ligand Incubation:

-

Wash the wells.

-

Add serial dilutions of the ligand of interest to the wells.

-

Incubate for 1-2 hours at room temperature to allow binding.

-

-

Detection:

-

Wash the wells thoroughly.

-

Add the appropriate detection reagents (e.g., Streptavidin-HRP or primary/secondary antibody complex).

-

Incubate for 1 hour at room temperature.

-

-

Signal Development:

-

Wash the wells.

-

Add the HRP substrate and allow the color to develop.

-

Stop the reaction with the stop solution.

-

Read the absorbance at 450 nm. The signal intensity is proportional to the amount of bound ligand.

-

Visualizations: Pathways and Workflows

Signaling Pathway: HBD-Mediated Enhancement of IGF-1 Signaling

The following diagram illustrates the role of the vitronectin HBD in potentiating IGF-1 signaling through its interaction with αVβ3 integrin.

Caption: HBD enhances IGF-1 signaling via αVβ3 integrin binding.

Experimental Workflow: Cell Adhesion Assay

This diagram outlines the key steps in a typical cell adhesion assay using vitronectin as a substrate.

Caption: Workflow for a quantitative cell adhesion assay.

Logical Relationship: HBD's Role in Vitronectin Function

This diagram illustrates the central role of the HBD in mediating the transition of vitronectin from a less active to a highly active state.

Caption: The HBD is central to vitronectin's functional activation.

References

- 1. researchgate.net [researchgate.net]

- 2. Vitronectin [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Heparin-binding properties of vitronectin are linked to complex formation as illustrated by in vitro polymerization and binding to the terminal complement complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New insights into heparin binding to vitronectin: studies with monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Native and multimeric vitronectin exhibit similar affinity for heparin. Differences in heparin binding properties induced upon denaturation are due to self-association into a multivalent form - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Heparin binding domain in vitronectin is required for oligomerization and thus enhances integrin mediated cell adhesion and spreading - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mapping of binding sites for heparin, plasminogen activator inhibitor-1, and plasminogen to vitronectin's heparin-binding region reveals a novel vitronectin-dependent feedback mechanism for the control of plasmin formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]

- 11. How vitronectin binds PAI-1 to modulate fibrinolysis and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Vitronectin's basic domain is a syndecan ligand which functions in trans to regulate vitronectin turnover - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The heparin binding domain of vitronectin is the region that is required to enhance insulin-like growth factor-I signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Novel hepatocyte growth factor (HGF) binding domains on fibronectin and vitronectin coordinate a distinct and amplified Met-integrin induced signalling pathway in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Human pilot studies reveal the potential of a vitronectin: growth factor complex as a treatment for chronic wounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Cell adhesion Assay [bio-protocol.org]

- 18. Vitronectin Cell Adhesion Assay (VCAA) [sciencellonline.com]

- 19. Coating Tissue Culture Plates with Vitronectin [sigmaaldrich.com]

- 20. stemcell.com [stemcell.com]

The Core Mechanism of Vitronectin (367-378) in Cell Adhesion: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitronectin, a key glycoprotein (B1211001) in the extracellular matrix (ECM), plays a pivotal role in cell adhesion, migration, and signaling. This technical guide delves into the specific mechanism of a functionally significant peptide derived from vitronectin, the 367-378 fragment. This heparin-binding domain, with the sequence GKKQRFRHRNRKG, has been identified as a potent mediator of cell adhesion, particularly for pluripotent stem cells.[1] This document provides a comprehensive overview of its mechanism of action, relevant quantitative data, detailed experimental protocols for studying its adhesive properties, and a visualization of the putative signaling pathway it activates.

Introduction to Vitronectin (367-378)

The Vitronectin (367-378) peptide is a twelve-amino-acid sequence (GKKQRFRHRNRKG) corresponding to a heparin-binding domain within the C-terminal region of the full-length vitronectin protein.[1] Vitronectin itself is a multifunctional glycoprotein found in blood plasma and the extracellular matrix that is involved in various biological processes, including cell adhesion, coagulation, and complement regulation.[2] The 367-378 fragment has garnered significant interest due to its ability to promote cell adhesion independently of the well-characterized Arginine-Glycine-Aspartic acid (RGD) motif found in the N-terminal region of vitronectin.[3]

Table 1: Characteristics of Vitronectin (367-378) Peptide

| Characteristic | Description | Reference |

| Sequence | H-Gly-Lys-Lys-Gln-Arg-Phe-Arg-His-Arg-Asn-Arg-Lys-Gly-OH | [1] |

| Molecular Formula | C70H122N32O16 | [1] |

| Molecular Weight | 1668.0 g/mol | [1] |

| Key Function | Promotes cell adhesion and undifferentiated growth of human pluripotent stem cells. | [1] |

| Binding Motif | Heparin-binding domain. | [1] |

Mechanism of Cell Adhesion

The primary mechanism by which Vitronectin (367-378) mediates cell adhesion is through its interaction with cell surface receptors. While the canonical RGD sequence of vitronectin binds to integrins such as αvβ3 and αvβ5, the 367-378 peptide, rich in basic amino acid residues, is thought to interact with cell surface proteoglycans, such as heparan sulfate (B86663) proteoglycans (HSPGs), and potentially with integrins in a distinct manner.

Research suggests that the αvβ5 integrin can bind to the basic domain of vitronectin in a cation-independent manner, which is atypical for integrin-ligand interactions. This interaction may work in synergy with other binding sites to promote robust cell attachment. The high positive charge of the GKKQRFRHRNRKG sequence likely facilitates electrostatic interactions with negatively charged glycosaminoglycan (GAG) chains of proteoglycans on the cell surface.

Putative Signaling Pathway

Upon binding of the Vitronectin (367-378) peptide to its cell surface receptors, a downstream signaling cascade is initiated, leading to cytoskeletal reorganization and the formation of focal adhesions, which are crucial for stable cell attachment. While the precise pathway for this specific peptide is not fully elucidated, a plausible mechanism involves the activation of focal adhesion kinase (FAK) and Src family kinases, leading to the activation of the PI3K-Akt and Ras-MAPK signaling pathways. These pathways are known to regulate cell survival, proliferation, and migration.

Caption: Putative signaling pathway initiated by Vitronectin (367-378).

Quantitative Data

Experimental Protocols

The following protocols are adapted from methodologies used to study cell adhesion to vitronectin and its derivatives.

Preparation of Peptide-Coated Surfaces for Cell Adhesion Assays

This protocol describes the immobilization of the Vitronectin (367-378) peptide onto a glass or polystyrene surface for cell adhesion studies.

Materials:

-

Vitronectin (367-378) peptide (GKKQRFRHRNRKG)

-

96-well tissue culture plates (polystyrene) or glass coverslips

-

Phosphate-buffered saline (PBS), pH 7.4

-

Bovine Serum Albumin (BSA), heat-inactivated

-

Sterile deionized water

Procedure:

-

Peptide Reconstitution: Reconstitute the lyophilized Vitronectin (367-378) peptide in sterile PBS to a stock concentration of 1 mg/mL.

-

Working Solution Preparation: Dilute the peptide stock solution in PBS to the desired final coating concentrations (e.g., 1, 5, 10, 20 µg/mL).

-

Surface Coating: Add 100 µL of the diluted peptide solution to each well of a 96-well plate or an appropriate volume to cover the surface of a glass coverslip.

-

Incubation: Incubate the plate/coverslips at 37°C for 2 hours or at 4°C overnight.

-

Washing: Aspirate the peptide solution and wash the wells three times with 200 µL of sterile PBS to remove any unbound peptide.

-

Blocking (Optional but Recommended): To prevent non-specific cell adhesion, block the surfaces by incubating with a 1% BSA solution in PBS for 1 hour at 37°C.

-

Final Wash: Aspirate the blocking solution and wash the wells three times with 200 µL of sterile PBS. The surfaces are now ready for cell seeding.

Caption: Experimental workflow for a cell adhesion assay.

Cell Adhesion Assay

This protocol provides a general method for quantifying cell adhesion to the peptide-coated surfaces.

Materials:

-

Peptide-coated 96-well plates

-

Cell line of interest (e.g., human pluripotent stem cells, fibroblasts)

-

Serum-free cell culture medium

-

Trypsin-EDTA or a non-enzymatic cell dissociation buffer

-

Crystal Violet stain (0.5% in 20% methanol)

-

Solubilization buffer (e.g., 1% SDS in PBS)

-

Plate reader

Procedure:

-

Cell Preparation: Culture cells to sub-confluency. Detach cells using trypsin-EDTA or a non-enzymatic method, wash with serum-containing medium to inactivate trypsin, and then resuspend in serum-free medium.

-

Cell Seeding: Seed the cells onto the peptide-coated and control (BSA-coated) wells at a density of 2-5 x 10^4 cells per well in 100 µL of serum-free medium.

-

Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for a defined period (e.g., 30, 60, or 90 minutes).

-

Washing: Gently wash the wells three times with PBS to remove non-adherent cells.

-

Fixation: Fix the adherent cells by adding 100 µL of 4% paraformaldehyde in PBS to each well and incubating for 15 minutes at room temperature.

-

Staining: Wash the wells twice with PBS and then stain the cells with 100 µL of 0.5% crystal violet solution for 20 minutes at room temperature.

-

Washing: Gently wash the wells with deionized water until the excess stain is removed.

-

Solubilization: Add 100 µL of solubilization buffer to each well and incubate for 15 minutes with gentle shaking to dissolve the stain.

-

Quantification: Measure the absorbance of the solubilized stain at 570 nm using a plate reader. The absorbance is directly proportional to the number of adherent cells.

Conclusion

The Vitronectin (367-378) peptide represents a key functional domain of vitronectin that mediates cell adhesion through a mechanism that is distinct from the canonical RGD-integrin interaction. Its ability to promote the adhesion and undifferentiated growth of stem cells makes it a valuable tool in regenerative medicine and tissue engineering.[1] Further research is warranted to elucidate the precise signaling pathways it activates and to quantify its binding kinetics with its cellular receptors. This will provide a more complete understanding of its biological function and pave the way for the development of novel therapeutic strategies.

References

An In-depth Technical Guide to the Interaction of Vitronectin (367-378) with Integrin Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vitronectin, a key glycoprotein (B1211001) in the extracellular matrix, plays a pivotal role in cell adhesion, migration, and signaling primarily through its interaction with integrin receptors. While the Arginine-Glycine-Aspartic acid (RGD) motif (residues 45-47) of vitronectin is widely recognized as the principal integrin binding site, a growing body of evidence highlights the significant, synergistic role of the heparin-binding domain (HBD), particularly the amino acid sequence 367-378 (GKKQRFRHRNRKG). This technical guide provides a comprehensive overview of the interaction between the vitronectin (367-378) peptide and its integrin receptors, focusing on the molecular mechanisms, signaling pathways, and experimental methodologies to study this interaction. Although direct quantitative binding data for the 367-378 peptide is scarce, this guide consolidates available related data to provide a valuable resource for researchers in the field.

Molecular Interaction

The vitronectin (367-378) region, a highly basic peptide sequence, does not function as a primary integrin recognition site in the same manner as the RGD motif. Instead, it acts as an auxiliary binding site that modulates and enhances the interaction of vitronectin with specific integrin subtypes.

Key Integrin Receptors:

-

αvβ5: The most prominent integrin receptor that interacts with the vitronectin HBD. A sequence within the HBD, KKQRFRHRNRKG, which is highly homologous to the 367-378 region, has been shown to bind to αvβ5 integrin through affinity chromatography. This interaction is suggested to be synergistic with the RGD-binding to promote cell adhesion.

-

αvβ3: The HBD of vitronectin also interacts with the αvβ3 integrin, but at a site distinct from the RGD-binding pocket. Evidence suggests this interaction occurs with a cysteine-rich loop in the β3 subunit. This binding is crucial for modulating downstream signaling events.

Mechanism of Interaction:

The interaction between the basic 367-378 peptide and integrins is thought to be primarily electrostatic. This binding is believed to induce conformational changes in the integrin receptor, thereby increasing its affinity for the RGD motif or stabilizing the vitronectin-integrin complex. This synergistic binding model is crucial for robust cell adhesion and spreading.

Quantitative Data on Vitronectin-Integrin Interactions

Direct quantitative binding data (Kd, IC50, Kon, Koff) for the isolated vitronectin (367-378) peptide with integrin receptors is not extensively documented in peer-reviewed literature. However, data from related interactions provide valuable context for understanding the affinity of the vitronectin-integrin binding.

| Molecule/Peptide | Integrin Receptor | Assay | Parameter | Value | Reference |

| RGD-5 (AGGDD) | αVβ3 | Inhibition of αVβ3 binding to vitronectin | IC50 | 91 µM | [1] |

| RGD-6 (cyclic CARGDDC) | αVβ3 | Inhibition of αVβ3 binding to vitronectin | IC50 | 3.6 µM | [1] |

| Full-length Vitronectin | αVβ3 | - | - | High Affinity | [2] |

| Full-length Vitronectin | αVβ5 | - | - | High Affinity | [3] |

Table 1: Quantitative data for the interaction of RGD peptides and full-length vitronectin with integrin receptors. This data provides a benchmark for the expected affinity of integrin interactions.

Signaling Pathways

The binding of the vitronectin HBD to its integrin partners, in concert with RGD-mediated engagement, triggers intracellular signaling cascades that regulate key cellular processes.

Key Signaling Events:

-

Enhancement of Growth Factor Signaling: The interaction of the vitronectin HBD with the β3 integrin subunit potentiates Insulin-like Growth Factor-I (IGF-I) signaling. This is achieved through increased phosphorylation of the β3 subunit, which in turn leads to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway.

-

Modulation of Focal Adhesion Kinase (FAK): While the primary activation of FAK is driven by RGD-integrin clustering, the synergistic binding of the HBD can influence the magnitude and duration of FAK activation. FAK is a central signaling molecule that, upon activation, recruits and activates other proteins such as Src family kinases.

-

Src Kinase Activation: The FAK-Src complex is a critical signaling hub that phosphorylates numerous downstream targets, leading to the regulation of cell migration, proliferation, and survival.

Below is a diagram illustrating the synergistic signaling initiated by the dual-site interaction of vitronectin with integrins.

Caption: Vitronectin-Integrin Synergistic Signaling Pathway.

Experimental Protocols

Studying the interaction between the vitronectin (367-378) peptide and integrin receptors requires a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Solid-Phase Peptide-Integrin Binding Assay (ELISA-based)

This assay quantifies the direct binding of a purified integrin receptor to an immobilized synthetic vitronectin (367-378) peptide.

Materials:

-

High-binding 96-well microtiter plates

-

Synthetic vitronectin (367-378) peptide (GKKQRFRHRNRKG)

-

Purified integrin receptor (e.g., αvβ5)

-

Bovine Serum Albumin (BSA)

-

Primary antibody against the integrin receptor

-

Horseradish Peroxidase (HRP)-conjugated secondary antibody

-

TMB substrate

-

Stop solution (e.g., 2N H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Binding buffer (e.g., Tris-buffered saline with 1 mM MnCl2)

Protocol:

-

Peptide Coating:

-

Dissolve the vitronectin (367-378) peptide in coating buffer (e.g., PBS) to a final concentration of 10 µg/mL.

-

Add 100 µL of the peptide solution to each well of the microtiter plate.

-

Incubate overnight at 4°C.

-

-

Blocking:

-

Wash the plate three times with wash buffer.

-

Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

-

Incubate for 2 hours at room temperature.

-

-

Integrin Binding:

-

Wash the plate three times with wash buffer.

-

Dilute the purified integrin receptor in binding buffer to various concentrations.

-

Add 100 µL of the integrin solution to each well.

-

Incubate for 2 hours at room temperature.

-

-

Antibody Incubation:

-

Wash the plate three times with wash buffer.

-

Add 100 µL of the diluted primary antibody to each well.

-

Incubate for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of the diluted HRP-conjugated secondary antibody to each well.

-

Incubate for 1 hour at room temperature.

-

-

Detection:

-

Wash the plate five times with wash buffer.

-

Add 100 µL of TMB substrate to each well.

-

Incubate in the dark for 15-30 minutes.

-

Add 100 µL of stop solution to each well.

-

Read the absorbance at 450 nm using a microplate reader.

-

Caption: ELISA-based Peptide-Integrin Binding Assay Workflow.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR allows for the real-time, label-free analysis of the binding kinetics between the vitronectin (367-378) peptide and an integrin receptor.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Synthetic vitronectin (367-378) peptide with a free amine group

-

Purified integrin receptor

-

Running buffer (e.g., HBS-P+ with 1 mM MnCl2)

-

Regeneration solution (e.g., low pH glycine)

Protocol:

-

Ligand Immobilization:

-

Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

-

Inject the vitronectin (367-378) peptide (in a low ionic strength buffer, e.g., 10 mM acetate, pH 4.5) over the activated surface to achieve the desired immobilization level.

-

Deactivate any remaining active esters with an injection of ethanolamine.

-

-

Analyte Binding:

-

Inject a series of concentrations of the purified integrin receptor in running buffer over the peptide-immobilized surface.

-

Monitor the association phase in real-time.

-

-

Dissociation:

-

Switch back to running buffer flow and monitor the dissociation phase.

-

-

Regeneration:

-

Inject the regeneration solution to remove the bound integrin and prepare the surface for the next injection.

-

-

Data Analysis:

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

Caption: Surface Plasmon Resonance (SPR) Experimental Workflow.

Cell Adhesion Assay

This assay measures the ability of the vitronectin (367-378) peptide to promote cell adhesion, often in synergy with the RGD motif.

Materials:

-

Tissue culture-treated 96-well plates

-

Vitronectin (367-378) peptide

-

RGD-containing peptide (as a positive control and for synergistic studies)

-

BSA (as a negative control)

-

Cells expressing the integrin of interest (e.g., αvβ5-expressing cells)

-

Serum-free cell culture medium

-

Calcein-AM or crystal violet for cell staining

-

Fluorescence plate reader or spectrophotometer

Protocol:

-

Plate Coating:

-

Coat wells with vitronectin (367-378) peptide (e.g., 10 µg/mL), RGD peptide (e.g., 1 µg/mL), a combination of both, or BSA (1%) overnight at 4°C.

-

-

Cell Seeding:

-

Wash the coated wells with PBS.

-

Harvest and resuspend cells in serum-free medium.

-

Seed the cells (e.g., 5 x 10^4 cells/well) into the coated wells.

-

-

Adhesion:

-

Incubate the plate for 1-2 hours at 37°C to allow for cell adhesion.

-

-

Washing:

-

Gently wash the wells with PBS to remove non-adherent cells.

-

-

Quantification:

-

For Calcein-AM staining, incubate the cells with the dye, then read the fluorescence.

-

For crystal violet staining, fix the cells, stain with crystal violet, solubilize the dye, and read the absorbance.

-

-

Data Analysis:

-

Compare the number of adherent cells on the different coated surfaces to determine the effect of the vitronectin (367-378) peptide on cell adhesion.

-

Caption: Cell Adhesion Assay Workflow.

Implications for Drug Development

The synergistic interaction between the vitronectin HBD and integrins presents a novel avenue for therapeutic intervention.

-

Targeting Cell Adhesion: Peptides or small molecules that mimic the 367-378 sequence could be developed to either promote or inhibit cell adhesion in a context-dependent manner. For instance, promoting adhesion could be beneficial in tissue engineering applications, while inhibiting it could be a strategy to block cancer cell metastasis.

-

Modulating Signaling: By targeting the HBD-integrin interaction, it may be possible to allosterically modulate integrin signaling pathways without directly blocking the RGD-binding site. This could offer a more nuanced approach to controlling cell behavior.

-

Drug Conjugation: The 367-378 peptide could be used as a targeting moiety to deliver drugs specifically to cells overexpressing its partner integrins, such as αvβ5.

Conclusion

The vitronectin (367-378) peptide represents a critical, yet often overlooked, component of the vitronectin-integrin interaction. Its synergistic role in enhancing cell adhesion and modulating intracellular signaling pathways underscores the complexity of cell-matrix interactions. While direct quantitative binding data for this specific peptide remains an area for further investigation, the experimental protocols and signaling insights provided in this guide offer a solid foundation for researchers to explore the multifaceted functions of this important vitronectin domain. A deeper understanding of this interaction holds significant promise for the development of novel therapeutics targeting a range of pathological conditions.

References

Unraveling the Cellular Response: A Technical Guide to the Signaling Pathways Activated by Vitronectin (367-378)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitronectin, a key glycoprotein (B1211001) in the extracellular matrix (ECM), plays a pivotal role in cell adhesion, migration, and signaling. Its biological activity is not solely dependent on the full-length protein; specific fragments can elicit distinct cellular responses. This technical guide focuses on the signaling pathways initiated by the C-terminal heparin-binding domain (HBD) of vitronectin, specifically the peptide sequence corresponding to amino acids 367-378 (GKKQRFRHRNRKG). This region, distinct from the RGD integrin-binding motif, engages with cell surface receptors to trigger intracellular signaling cascades that have significant implications for cell behavior and physiology. Understanding these pathways is critical for researchers in cell biology, oncology, and regenerative medicine, as well as for professionals involved in the development of novel therapeutics targeting cell-matrix interactions.

Core Signaling Axis: Vitronectin (367-378), αvβ3 Integrin, and IGF-I Receptor Synergy

The primary signaling pathway activated by the Vitronectin (367-378) peptide is initiated through its interaction with the αvβ3 integrin. This interaction occurs at a site distinct from the canonical RGD-binding pocket, specifically engaging a cysteine-rich loop on the β3 subunit. This binding event serves as a crucial modulator of signaling downstream of the Insulin-like Growth Factor-I (IGF-I) receptor, highlighting a key point of crosstalk between the ECM and growth factor signaling.

Key Protein Interactions and Functional Outcomes

| Interacting Protein 1 | Interacting Protein 2 | Functional Outcome |

| Vitronectin (367-378) | αvβ3 Integrin (β3 subunit) | Allosteric modulation of integrin activity; potentiation of IGF-I signaling. |

| Activated αvβ3 Integrin | c-Src Kinase | Activation of c-Src, a key non-receptor tyrosine kinase. |

| Activated c-Src Kinase | Syk Kinase | Activation of Syk, another non-receptor tyrosine kinase. |

| Activated αvβ3 Integrin | Shc (Src homology 2 domain-containing transforming protein) | Phosphorylation of Shc, an adaptor protein. |

| Phosphorylated Shc | Grb2/Sos complex | Recruitment of Grb2/Sos, leading to Ras activation. |

| Activated Ras | Raf/MEK/ERK (MAPK) Cascade | Activation of the MAPK pathway, promoting cell proliferation and survival. |

Visualizing the Signaling Cascade

The following diagrams illustrate the key signaling pathways initiated by the Vitronectin (367-378) peptide.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of findings. The following sections provide outlines for key experiments used to elucidate the signaling pathways of Vitronectin (367-378).

Protocol 1: Integrin β3 Phosphorylation Assay

Objective: To determine if Vitronectin (367-378) induces the phosphorylation of the β3 integrin subunit.

Methodology:

-

Cell Culture and Stimulation:

-

Culture smooth muscle cells or other relevant cell types expressing αvβ3 integrin in appropriate media.

-

Serum-starve the cells for 12-24 hours to reduce basal phosphorylation levels.

-

Treat cells with varying concentrations of Vitronectin (367-378) peptide for specific time points (e.g., 0, 5, 15, 30 minutes).

-

-

Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Clarify lysates by centrifugation.

-

-

Immunoprecipitation:

-

Incubate cell lysates with an anti-integrin β3 antibody overnight at 4°C.

-

Add Protein A/G agarose (B213101) beads and incubate for an additional 2-4 hours.

-

Wash the immunoprecipitates extensively with lysis buffer.

-

-

Western Blotting:

-

Resuspend the beads in SDS-PAGE sample buffer and boil.

-

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Probe the membrane with a primary antibody against phosphotyrosine.

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe with an anti-integrin β3 antibody to confirm equal loading.

-

Protocol 2: MAPK/ERK Activation Assay

Objective: To quantify the activation of the MAPK/ERK pathway in response to Vitronectin (367-378).

Methodology:

-

Cell Culture and Stimulation:

-

Follow the same cell culture and serum-starvation protocol as in Protocol 1.

-

Treat cells with Vitronectin (367-378) and/or IGF-I for various time points.

-

-

Cell Lysis:

-

Lyse cells as described in Protocol 1.

-

-

Western Blotting:

-

Separate total cell lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using ECL.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 to ensure equal loading.

-

-

Densitometry Analysis:

-

Quantify the band intensities for p-ERK and total ERK using image analysis software.

-

Calculate the ratio of p-ERK to total ERK to determine the fold-change in activation.

-

Protocol 3: c-Src and Syk Kinase Activity Assay

Objective: To measure the kinase activity of c-Src and Syk following stimulation with Vitronectin (367-378).

Methodology:

-

Cell Culture, Stimulation, and Lysis:

-

Follow the procedures outlined in Protocol 1.

-

-

Immunoprecipitation:

-

Immunoprecipitate c-Src or Syk from the cell lysates using specific antibodies.

-

-

In Vitro Kinase Assay:

-

Wash the immunoprecipitates with kinase assay buffer.

-

Resuspend the beads in kinase assay buffer containing a specific substrate for the respective kinase (e.g., enolase for Src, a synthetic peptide for Syk) and [γ-³²P]ATP.

-

Incubate at 30°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

-

Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Expose the gel to a phosphor screen or autoradiography film to detect the phosphorylated substrate.

-

Quantify the radioactivity incorporated into the substrate as a measure of kinase activity.

-

Conclusion

The Vitronectin (367-378) peptide represents a key functional domain that activates distinct signaling pathways, primarily through the αvβ3 integrin. Its ability to modulate IGF-I receptor signaling and activate non-receptor tyrosine kinases like c-Src and Syk underscores the complexity of cell-matrix interactions. The experimental protocols provided in this guide offer a framework for investigating these pathways in greater detail. A thorough understanding of the molecular mechanisms initiated by this vitronectin fragment will be instrumental in developing targeted therapies for diseases where cell adhesion and signaling are dysregulated, such as cancer and fibrosis. Further research, particularly focusing on quantitative binding kinetics and the identification of additional downstream effectors, will undoubtedly shed more light on the multifaceted roles of this important ECM-derived peptide.

The Pivotal Role of Vitronectin (367-378) in Maintaining Stem Cell Pluripotency: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the vitronectin-derived peptide, specifically the amino acid sequence 367-378, and its critical role in supporting the self-renewal and pluripotency of human pluripotent stem cells (hPSCs). Vitronectin and its functional fragments have emerged as essential components of defined, xeno-free culture systems, offering a reliable alternative to traditional feeder layers or undefined matrices like Matrigel. This document outlines the underlying mechanisms, presents quantitative data on pluripotency marker expression, details experimental protocols for the application of vitronectin-based substrates, and visualizes the key signaling pathways involved.

Mechanism of Action: The Heparin-Binding Domain's Contribution to Pluripotency

Vitronectin (VN) is a glycoprotein (B1211001) that facilitates cell adhesion and spreading.[1] Its function in stem cell culture is primarily mediated through its interaction with integrin receptors on the cell surface. The vitronectin peptide (367-378) corresponds to a key region within the C-terminal heparin-binding domain (HBD) of the full-length protein.[1][2] This domain is crucial for the maintenance of pluripotency through a multi-faceted mechanism.

The primary role of vitronectin in supporting hPSC culture is to provide a surface for cell attachment, which is essential for their survival and proliferation in feeder-free conditions. This attachment is predominantly mediated by the binding of the Arg-Gly-Asp (RGD) motif within vitronectin to integrins αvβ3 and αvβ5 on the surface of hPSCs.

While the 367-378 peptide does not contain the RGD sequence, its significance lies in its identity as a heparin-binding peptide.[2] The heparin-binding domain of vitronectin is implicated in the protein's oligomerization. This self-association of vitronectin molecules on a culture surface is thought to enhance the presentation of the RGD motif to integrin receptors, thereby strengthening cell adhesion and subsequent signaling events that promote the undifferentiated state.[3] The Vitronectin (367-378) peptide has been shown to promote the adhesion and undifferentiated growth of human pluripotent stem cells.[2]

Quantitative Data: Impact on Pluripotency Marker Expression

The maintenance of a pluripotent state is characterized by the high expression of key transcription factors, including OCT4, SOX2, and NANOG. Studies have demonstrated that culturing hPSCs on vitronectin-coated surfaces effectively sustains the expression of these critical pluripotency markers. While direct quantitative comparisons focusing exclusively on the 367-378 peptide are limited, the data from studies using full-length or truncated vitronectin provide a strong indication of its efficacy in maintaining the undifferentiated state.

Table 1: Pluripotency Marker Expression in hPSCs Cultured on Vitronectin Substrates

| Pluripotency Marker | Method of Analysis | Cell Type | Substrate | Key Findings | Reference |

| OCT4, NANOG | Immunofluorescence | HUES1, HUES7 | Vitronectin, Fibronectin | Abundant expression of both markers was maintained for 3 weeks on vitronectin. | [4] |

| NANOG, POU5F1 (OCT4) | Genome-wide transcriptomics (TempO-Seq) | 3 different hiPSC lines | Vitronectin, Laminin-511, Laminin-521, Matrigel | No significant difference in NANOG expression on vitronectin compared to Matrigel. POU5F1 expression was slightly lower on vitronectin for 2 of 3 cell lines but remained high. | |

| Brachyury (Mesoderm), Otx2 (Ectoderm), SOX17 (Endoderm) | Immunocytochemistry | hiPSCs (BXS0114) | VTN62-292 (Vitronectin fragment) | After 10 passages, cells maintained the potential to differentiate into all three germ layers, confirming pluripotency. | [2] |

Table 2: Coating Concentrations for Vitronectin-Based Substrates

| Vitronectin Form | Recommended Coating Concentration | Cell Type | Notes | Reference |

| Full-length human vitronectin | 0.5 µg/cm² | General cell culture | A working concentration of 1.5 µg/mL is often used. | |

| Truncated recombinant human vitronectin (rhVTN-N) | 0.1 - 1.0 µg/cm² | Human pluripotent stem cells | The optimal concentration is cell-line dependent and should be determined empirically. | |

| Vitronectin XF™ | 10 µg/mL (diluted solution) | Human ES and iPS cells | This is the concentration of the solution used to coat the cultureware. |

Experimental Protocols

The successful use of Vitronectin (367-378) or other vitronectin-based peptides and proteins in hPSC culture relies on proper coating procedures and cell handling techniques.

Protocol for Coating Cultureware with Vitronectin

This protocol is a general guideline and can be adapted for the Vitronectin (367-378) peptide.

Materials:

-

Vitronectin (lyophilized powder or stock solution)

-

Sterile, nuclease-free water or phosphate-buffered saline (PBS) without Ca²⁺/Mg²⁺

-

Non-tissue culture-treated polystyrene plates or flasks

-

Sterile conical tubes and pipettes

Procedure:

-

Reconstitution of Lyophilized Peptide/Protein:

-

If starting with a lyophilized powder, reconstitute it in sterile water or PBS to a stock concentration of 0.1-0.5 mg/mL.

-

Mix gently by pipetting up and down. Avoid vortexing.

-

-

Preparation of Working Solution:

-

Thaw the vitronectin stock solution at room temperature.

-

Dilute the stock solution in sterile PBS without Ca²⁺/Mg²⁺ to the desired final coating concentration. A typical starting concentration is 5 µg/mL.

-

-

Coating of Culture Vessels:

-

Add the diluted vitronectin solution to the non-tissue culture-treated vessels. Ensure the entire surface is covered. (e.g., 1 mL for a well of a 6-well plate).

-

Incubate at room temperature (15-25°C) for at least 1 hour. Do not allow the solution to evaporate.

-

Alternatively, for some formulations, incubation can be done at 37°C for 2 hours, followed by overnight incubation at 2-8°C.

-

-

Final Preparation:

-

Aspirate the coating solution from the culture vessel. It is not always necessary to wash the coated surface.

-

The coated plates are now ready for seeding with hPSCs. If not used immediately, they can be stored at 2-8°C, sealed with paraffin (B1166041) film to prevent drying, for up to one week. Before use, allow the plates to return to room temperature.

-

Culture and Passaging of hPSCs on Vitronectin-Coated Surfaces

Culture Medium:

-

Use a defined, xeno-free medium such as mTeSR™1, TeSR™-E8™, or Essential 8™ medium.

-

Perform daily media changes.

Passaging:

-

Passage hPSCs when the colonies become 70-80% confluent.

-

Use a gentle, enzyme-free dissociation reagent such as 0.5 mM EDTA in PBS. Avoid using enzymes like trypsin, as they can negatively impact cell viability and attachment.

-

Incubate with the dissociation reagent for 5-7 minutes at room temperature.

-

Gently detach the colonies by pipetting and re-plate them onto freshly coated plates at the desired split ratio.

Visualization of Pathways and Workflows

Signaling Pathways

The interaction of vitronectin with integrins on the surface of hPSCs initiates a signaling cascade that is crucial for maintaining their pluripotent state. This pathway involves the activation of Focal Adhesion Kinase (FAK), which plays a central role in transducing signals from the extracellular matrix to the cell interior.

Caption: Vitronectin-Integrin Signaling Pathway in hPSCs.

Experimental Workflow

The following diagram illustrates a typical workflow for culturing hPSCs on a vitronectin-based substrate.

Caption: Experimental workflow for hPSC culture on vitronectin.

Conclusion

The Vitronectin (367-378) peptide, as a key component of the heparin-binding domain, plays a significant, albeit indirect, role in maintaining the pluripotency of human pluripotent stem cells. By promoting the oligomerization of vitronectin on culture surfaces, it enhances the integrin-mediated adhesion and signaling necessary for self-renewal. The use of vitronectin-based substrates provides a defined and xeno-free system that supports robust, long-term culture of hPSCs while maintaining their critical pluripotent characteristics. This technical guide provides researchers and drug development professionals with the foundational knowledge and practical protocols to effectively utilize vitronectin-derived peptides in advancing stem cell research and its therapeutic applications.

References

An In-depth Technical Guide to the Interaction of Vitronectin (367-378) with Glycosaminoglycans

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between the C-terminal heparin-binding domain of vitronectin, specifically the amino acid sequence 367-378, and various glycosaminoglycans (GAGs). This guide delves into the quantitative binding data, detailed experimental methodologies for studying these interactions, and the associated signaling pathways, offering valuable insights for research and development in fields such as cell adhesion, tissue engineering, and cancer biology.

Introduction to Vitronectin and its Heparin-Binding Domain

Vitronectin is a multifunctional glycoprotein (B1211001) found in the extracellular matrix and plasma that plays a crucial role in cell adhesion, migration, and coagulation.[1] It contains several functional domains, including an RGD sequence for integrin binding and a C-terminal region responsible for interacting with heparin and other sulfated glycosaminoglycans.[2][3] The amino acid sequence GKKQRFRHRNRKG, corresponding to residues 367-378 of human vitronectin, is recognized as a key heparin-binding peptide.[4] This region is critical for the protein's ability to support the adhesion and undifferentiated growth of human pluripotent stem cells.[4] The interaction of vitronectin with GAGs is conformation-dependent, with the heparin-binding site being more exposed in the multimeric form of vitronectin compared to its monomeric form.[5][6]

Quantitative Analysis of Vitronectin-Glycosaminoglycan Interactions

While specific quantitative binding data for the vitronectin (367-378) peptide with a wide range of GAGs is not extensively documented in publicly available literature, studies on the larger C-terminal heparin-binding domain, particularly the highly similar and overlapping 347-361 region, provide valuable insights into the binding kinetics. The binding kinetics of heparin to the full-length vitronectin protein are closely mimicked by the VN(347-361) peptide.[5] The interaction is characterized by a complex kinetic profile, involving a rapid initial association followed by a slower conversion to a stable complex.[5]

| Interacting Molecules | Method | Key Findings | Reference |

| Multimeric Vitronectin & Heparin | Fluorescence Assay | Complex kinetics: Fast association (τ ≈ 0.3 s), slow conversion to stable complex (τ ≈ 180 s). | [5] |

| Vitronectin (347-361) Peptide & Heparin | Fluorescence Assay | Mimics the complex binding kinetics of the full-length multimeric protein. | [5] |

| Multimeric Vitronectin & Various GAGs | Not specified | Binds to other glycosaminoglycans besides heparin. | [5] |

| Multimeric Vitronectin & Endothelial Cells | Cell Binding Assay | Binding is blocked by soluble heparin and reduced by GAG-removing enzymes. | [5] |

Note: The data presented for the VN(347-361) peptide is considered a close proxy for the VN(367-378) region due to significant sequence overlap and shared function as the primary heparin-binding site.

Experimental Protocols for Studying Vitronectin-GAG Interactions

Several biophysical and cell-based assays can be employed to characterize the interaction between the vitronectin (367-378) peptide and glycosaminoglycans. Below are detailed methodologies for key experiments.

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a label-free technique used to measure the real-time binding kinetics and affinity of biomolecular interactions.

Objective: To determine the association (ka), dissociation (kd), and equilibrium dissociation constant (KD) of the VN(367-378) peptide binding to various GAGs.

Methodology:

-

Immobilization: A GAG (e.g., heparin, heparan sulfate, chondroitin (B13769445) sulfate) is immobilized on the surface of a sensor chip (e.g., CM5 chip) via amine coupling or other suitable chemistry.

-

Analyte Injection: The VN(367-378) peptide is injected at various concentrations over the sensor surface.

-

Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of bound peptide, is measured in real-time and recorded as a sensorgram.

-

Data Analysis: The association and dissociation phases of the sensorgram are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and KD.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis

ITC directly measures the heat change associated with a binding event, providing a complete thermodynamic profile of the interaction.

Objective: To determine the binding affinity (Ka), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) of the VN(367-378) peptide-GAG interaction.

Methodology:

-

Sample Preparation: A solution of the VN(367-378) peptide is placed in the sample cell of the calorimeter, and a solution of the GAG is loaded into the injection syringe.

-

Titration: The GAG solution is titrated into the peptide solution in a series of small injections.

-

Heat Measurement: The heat released or absorbed during each injection is measured.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of the reactants. The resulting isotherm is fitted to a binding model to determine the thermodynamic parameters.

Fluorescence-Based Binding Assays

These assays utilize changes in fluorescence properties upon binding to quantify the interaction.

Objective: To determine the binding affinity and kinetics of the VN(367-378) peptide-GAG interaction.

Methodology:

-

Labeling: Either the VN(367-378) peptide or the GAG can be fluorescently labeled.

-

Titration: The unlabeled binding partner is titrated into a solution of the labeled molecule.

-

Fluorescence Measurement: Changes in fluorescence intensity, anisotropy, or Förster Resonance Energy Transfer (FRET) are monitored.

-

Data Analysis: The change in fluorescence is plotted against the concentration of the titrant, and the data is fitted to a binding equation to determine the dissociation constant (KD).

Signaling Pathways Associated with Vitronectin-GAG Interactions

The binding of vitronectin to cell surface GAGs, mediated by its heparin-binding domain, can modulate cell adhesion and migration, which in turn influences intracellular signaling cascades. While direct signaling from the VN(367-378)-GAG interaction is not fully elucidated, it is understood to be a critical initial step in a multi-component signaling process that can involve integrins.

The interaction of vitronectin with the cell surface, which is often dependent on GAGs, can lead to the activation of focal adhesion signaling pathways. This can influence cell adhesion, spreading, and migration through the modulation of pathways such as the ERK and NF-κB signaling cascades.

Conclusion

The interaction between the vitronectin (367-378) peptide and glycosaminoglycans is a critical aspect of vitronectin's biological function, particularly in mediating cell adhesion and signaling. While direct quantitative data for this specific peptide is still emerging, the methodologies outlined in this guide provide a robust framework for its investigation. A deeper understanding of this interaction holds significant promise for the development of novel therapeutics targeting processes such as tumor metastasis, angiogenesis, and stem cell differentiation.

References

- 1. Vitronectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Using isothermal titration calorimetry to determine thermodynamic parameters of protein-glycosaminoglycan interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. innopep.com [innopep.com]

- 5. Vitronectin interaction with glycosaminoglycans. Kinetics, structural determinants, and role in binding to endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nanoscale Growth Factor Patterns by Immobilization on a Heparin Mimicking Polymer - PMC [pmc.ncbi.nlm.nih.gov]

Structural Analysis of the Vitronectin (367-378) Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vitronectin (378) peptide, with the sequence GKKQRFRHRNRKG, is a synthetically derived fragment of the human vitronectin protein, a key player in the extracellular matrix (ECM).[1] This peptide corresponds to a segment within the heparin-binding domain of vitronectin and has garnered significant interest for its role in mediating cell adhesion and promoting the growth of pluripotent stem cells.[1][2] Its ability to interact with cellular receptors, specifically integrins, positions it as a valuable tool in tissue engineering, regenerative medicine, and as a potential target for therapeutic intervention. This technical guide provides a comprehensive overview of the structural analysis of the Vitronectin (378) peptide, detailing its known interactions, biophysical characteristics, and the experimental protocols utilized for its study.

Physicochemical Properties and Sequence Data

The Vitronectin (378) peptide is a highly cationic peptide, a characteristic conferred by its abundance of lysine (B10760008) (K) and arginine (R) residues. This positive charge is crucial for its interaction with negatively charged molecules such as heparin.

| Property | Value | Reference |

| Amino Acid Sequence | GKKQRFRHRNRKG | [1] |

| Molecular Formula | C70H122N32O16 | |

| Molecular Weight | 1668.0 g/mol | |

| Isoelectric Point (pI) | High (predicted) | |

| Charge at pH 7 | Highly Positive |

Structural Analysis: Elucidating Conformation

The three-dimensional structure of the Vitronectin (378) peptide is critical to its function, governing its interaction with binding partners. While a high-resolution crystal structure of this specific peptide is not publicly available, its conformational properties can be elucidated using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the solution-state structure and dynamics of peptides. For a peptide of this size, two-dimensional NMR experiments are typically employed.

Experimental Protocol: 2D NMR Spectroscopy for Structural Determination

-

Sample Preparation:

-

Synthesize and purify the Vitronectin (378) peptide to >95% purity, confirmed by HPLC and mass spectrometry.

-

Dissolve the peptide in a suitable NMR buffer (e.g., 20 mM phosphate (B84403) buffer, pH 6.5, containing 10% D₂O for lock). The concentration should be optimized for signal-to-noise, typically in the range of 1-5 mM.

-

Add a known concentration of a reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), for chemical shift referencing.

-

-

NMR Data Acquisition:

-

Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

TOCSY (Total Correlation Spectroscopy): Acquire with varying mixing times (e.g., 40-80 ms) to identify coupled spin systems corresponding to individual amino acid residues.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire with different mixing times (e.g., 100-300 ms) to identify through-space proximities between protons, providing distance restraints for structure calculation.

-

HSQC (Heteronuclear Single Quantum Coherence): If using isotopically labeled (¹³C, ¹⁵N) peptide, this experiment correlates protons with their directly attached heteroatoms, aiding in resonance assignment.

-

-

Data Processing and Analysis:

-

Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Perform resonance assignments by identifying the unique spin systems in the TOCSY spectra and sequentially connecting them using the NOESY data.

-

Extract distance restraints from the NOESY peak volumes.

-

Use molecular modeling software (e.g., CYANA, Xplor-NIH) to calculate a family of structures consistent with the experimental restraints.

-

The final ensemble of structures represents the solution conformation of the peptide.

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for assessing the secondary structure of peptides in solution. The far-UV CD spectrum (190-250 nm) provides information on the presence of α-helices, β-sheets, and random coil structures.

Experimental Protocol: Secondary Structure Analysis by CD Spectroscopy

-

Sample Preparation:

-

Prepare a stock solution of the Vitronectin (378) peptide in a low-salt buffer (e.g., 10 mM phosphate buffer, pH 7.4) to a concentration of approximately 0.1-0.2 mg/mL.

-

Ensure the buffer has low absorbance in the far-UV region.

-

-

CD Data Acquisition:

-

Use a calibrated spectropolarimeter.

-

Acquire CD spectra in a quartz cuvette with a short path length (e.g., 1 mm).

-

Scan from 250 nm to 190 nm at a controlled temperature (e.g., 25°C).

-

Record multiple scans and average them to improve the signal-to-noise ratio.

-

Acquire a baseline spectrum of the buffer alone for subtraction.

-

-

Data Analysis:

-

Subtract the buffer baseline from the peptide spectrum.

-

Convert the raw data (ellipticity) to mean residue ellipticity [θ].

-

Deconvolute the resulting spectrum using algorithms such as CONTINLL or SELCON3 to estimate the percentage of α-helix, β-sheet, and random coil content.

-

Functional Interactions and Signaling

The biological activity of the Vitronectin (378) peptide stems from its ability to interact with specific cellular and ECM components.

Interaction with Integrins

Integrins are a family of transmembrane receptors that mediate cell-matrix and cell-cell adhesion. The Vitronectin (378) peptide has been shown to interact with the αvβ5 integrin.[3] This interaction is crucial for its cell-adhesive properties.

Experimental Protocol: Solid-Phase Integrin Binding Assay

-

Plate Coating:

-

Coat a 96-well microtiter plate with purified αvβ5 integrin (e.g., 1-5 µg/mL in a suitable buffer like Tris-buffered saline, TBS) overnight at 4°C.

-

Wash the plate with wash buffer (e.g., TBS with 0.05% Tween-20) to remove unbound integrin.

-

Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in TBS) for 1-2 hours at room temperature.

-

-

Binding Reaction:

-

Prepare serial dilutions of a labeled Vitronectin (378) peptide (e.g., biotinylated or fluorescently tagged).

-

Add the diluted peptide to the wells and incubate for 1-2 hours at room temperature to allow binding.

-

For competition assays, co-incubate the labeled peptide with increasing concentrations of unlabeled Vitronectin (378) peptide.

-

-

Detection and Quantification:

-

Wash the plate thoroughly to remove unbound peptide.

-

If using a biotinylated peptide, add a streptavidin-enzyme conjugate (e.g., streptavidin-HRP) and incubate. After washing, add the appropriate substrate and measure the resulting signal (e.g., absorbance at 450 nm).

-

If using a fluorescently tagged peptide, measure the fluorescence intensity directly.

-

-

Data Analysis:

-

Plot the binding signal as a function of peptide concentration.

-

For saturation binding, fit the data to a one-site binding model to determine the dissociation constant (Kd).

-

For competition binding, determine the IC50 value, which can be used to calculate the inhibition constant (Ki).

-

Interaction with Heparin

The highly basic nature of the Vitronectin (378) peptide facilitates its binding to the negatively charged glycosaminoglycan, heparin. This interaction is a key feature of the full-length vitronectin protein.

Experimental Protocol: Heparin Affinity Chromatography

-

Column Preparation:

-

Pack a chromatography column with heparin-sepharose resin and equilibrate it with a low-salt binding buffer (e.g., 20 mM Tris-HCl, pH 7.4).

-

-

Sample Application and Elution:

-

Dissolve the Vitronectin (378) peptide in the binding buffer and apply it to the column.

-

Wash the column with the binding buffer to remove any unbound peptide.

-

Elute the bound peptide using a salt gradient (e.g., 0-2 M NaCl in the binding buffer).

-

-

Analysis:

-

Collect fractions during the elution and measure the peptide concentration in each fraction (e.g., by absorbance at 280 nm, if the peptide contains aromatic residues, or by a colorimetric peptide assay).

-

The salt concentration at which the peptide elutes is indicative of the strength of its interaction with heparin.

-

Signaling Pathway

The interaction of the Vitronectin (378) peptide with αvβ5 integrin can initiate intracellular signaling cascades that influence cell behavior, such as adhesion and migration. While the complete signaling network downstream of this specific peptide-integrin interaction is not fully elucidated, a general model based on integrin signaling can be proposed.

Conclusion

The Vitronectin (378) peptide is a functionally significant fragment of the vitronectin protein with demonstrable roles in cell adhesion, mediated through its interactions with αvβ5 integrin and heparin. This technical guide has outlined the key structural and functional characteristics of this peptide and provided detailed experimental protocols for its analysis. Further research into the precise three-dimensional structure and the downstream signaling events will undoubtedly provide deeper insights into its biological roles and enhance its potential for therapeutic and biotechnological applications.

References

Biophysical Properties of the Vitronectin Heparin-Binding Domain: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction